molecular formula C16H16INO B14406222 4-Methyl-5-phenyl-2,3-dihydro-1,4-benzoxazepin-4-ium iodide CAS No. 89718-94-5

4-Methyl-5-phenyl-2,3-dihydro-1,4-benzoxazepin-4-ium iodide

Cat. No.: B14406222
CAS No.: 89718-94-5
M. Wt: 365.21 g/mol
InChI Key: GJDOPWWHNKOBAF-UHFFFAOYSA-M
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Description

4-Methyl-5-phenyl-2,3-dihydro-1,4-benzoxazepin-4-ium iodide is a chemical compound that belongs to the class of benzoxazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzoxazepine core with a methyl group at the 4th position and a phenyl group at the 5th position, along with an iodide ion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-phenyl-2,3-dihydro-1,4-benzoxazepin-4-ium iodide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with a suitable ketone or aldehyde to form the benzoxazepine ring. The reaction is often catalyzed by acids or bases and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-phenyl-2,3-dihydro-1,4-benzoxazepin-4-ium iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Methyl-5-phenyl-2,3-dihydro-1,4-benzoxazepin-4-ium iodide has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-Methyl-5-phenyl-2,3-dihydro-1,4-benzoxazepin-4-ium iodide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-5-phenyl-2,3-dihydro-1,4-benzoxazepin-4-ium iodide is unique due to its specific substitution pattern and iodide ion, which may confer distinct chemical and biological properties compared to other benzoxazepines.

Properties

CAS No.

89718-94-5

Molecular Formula

C16H16INO

Molecular Weight

365.21 g/mol

IUPAC Name

4-methyl-5-phenyl-2,3-dihydro-1,4-benzoxazepin-4-ium;iodide

InChI

InChI=1S/C16H16NO.HI/c1-17-11-12-18-15-10-6-5-9-14(15)16(17)13-7-3-2-4-8-13;/h2-10H,11-12H2,1H3;1H/q+1;/p-1

InChI Key

GJDOPWWHNKOBAF-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=C(C2=CC=CC=C2OCC1)C3=CC=CC=C3.[I-]

Origin of Product

United States

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